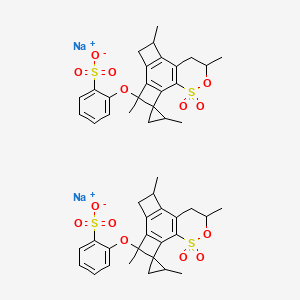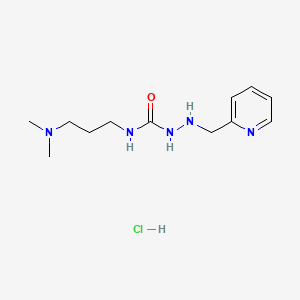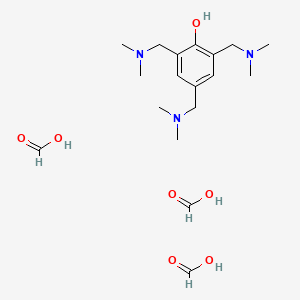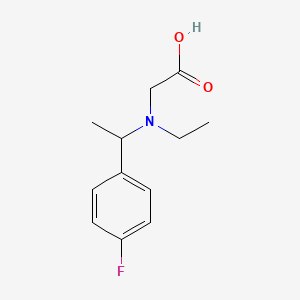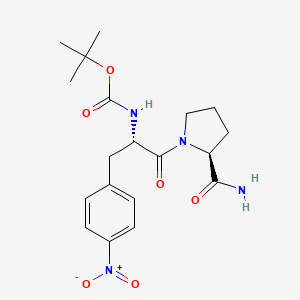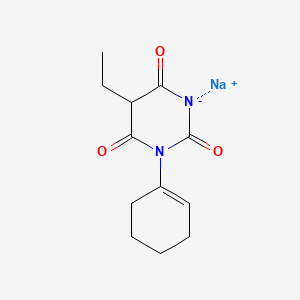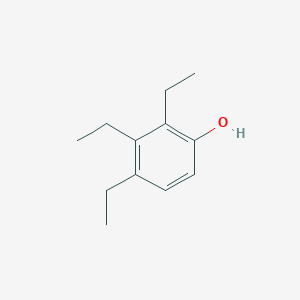
2,3,4-Triethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where three ethyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethylphenol typically involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The reaction can be represented as follows:
Phenol+3Ethyl Halide→this compound+3HX
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,3,4-Triethylphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a model compound in studying the effects of alkyl substitution on phenolic compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Triethylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. Pathways involved include oxidative stress response and signal transduction mechanisms .
Comparison with Similar Compounds
- 2,3,5-Triethylphenol
- 2,3,6-Triethylphenol
- 2,4,5-Triethylphenol
- 2,4,6-Triethylphenol
Comparison: 2,3,4-Triethylphenol is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. Compared to other triethylphenols, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications .
Properties
CAS No. |
51690-47-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,3,4-triethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3 |
InChI Key |
AFXQOXNRTJFOJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


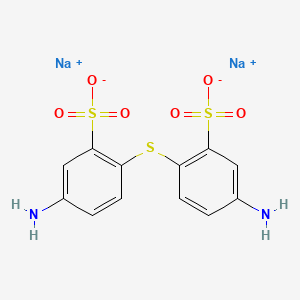


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)




